molecular formula C17H17N3O2 B6082137 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid

Número de catálogo B6082137
Peso molecular: 295.34 g/mol
Clave InChI: UMOAJOIMCFGWHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic transmission and plasticity in the central nervous system. In

Mecanismo De Acción

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor, 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid reduces the excitatory synaptic transmission and plasticity mediated by this receptor, leading to a decrease in neuronal activity. This mechanism of action has been extensively studied using electrophysiological and imaging techniques, and has provided important insights into the role of the AMPA receptor in synaptic function and plasticity.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can block the AMPA receptor with high potency and selectivity, and that it can also inhibit the kainate receptor, another type of ionotropic glutamate receptor. In vivo studies have shown that 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce excitatory synaptic transmission and plasticity in the hippocampus, a brain region involved in learning and memory, and that it can also reduce seizure activity in animal models of epilepsy. 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury, suggesting that it may have therapeutic potential for these conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in scientific research. It is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. It can be synthesized in large quantities with high purity and yield, making it suitable for use in high-throughput screening assays and in vivo experiments. However, there are also some limitations to the use of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid in lab experiments. It has a relatively short half-life in vivo, which may limit its duration of action and require frequent dosing. It can also have off-target effects on other glutamate receptors, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid and its potential applications. One area of interest is the development of new drugs that target the AMPA receptor, based on the structure and mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid. Another area of interest is the investigation of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of AMPA receptor antagonists in these conditions. Finally, there is a need for further studies to optimize the pharmacokinetics and pharmacodynamics of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid, and to explore its potential applications in clinical settings.

Métodos De Síntesis

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-chloroquinoline with 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic acid to yield 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid in high purity. This synthesis method has been optimized to produce 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid in large quantities with high purity and yield, making it suitable for use in scientific research.

Aplicaciones Científicas De Investigación

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to study the role of the AMPA receptor in synaptic transmission and plasticity. By blocking the AMPA receptor, 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can be used to investigate the contribution of this receptor to various physiological and pathological processes, including learning and memory, addiction, epilepsy, and neurodegenerative diseases. 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been used to study the effects of drugs that modulate the AMPA receptor, such as ketamine and memantine, and to develop new drugs that target this receptor.

Propiedades

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-9-5-10(2)16-12(6-9)13(17(21)22)7-15(18-16)14-8-20(4)19-11(14)3/h5-8H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOAJOIMCFGWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN(N=C3C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.